2-phenylcyclopropane-1-sulfonyl chloride
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Overview
Description
2-Phenylcyclopropane-1-sulfonyl chloride: is a versatile organic compound with the molecular formula C9H9ClO2S and a molecular weight of 216.68 g/mol . This compound is characterized by a cyclopropane ring substituted with a phenyl group and a sulfonyl chloride functional group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-phenylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2-phenylcyclopropane-1-thiol with chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety . The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used in acidic or basic media.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Phenyl Sulfonic Acids: Formed from the oxidation of the phenyl group.
Scientific Research Applications
Chemistry: 2-Phenylcyclopropane-1-sulfonyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It serves as a precursor for the preparation of sulfonamides, which are important in medicinal chemistry .
Biology: In biological research, this compound is used to modify proteins and peptides by introducing sulfonyl groups, which can alter their activity and stability .
Medicine: The sulfonyl chloride group is a key functional group in the development of drugs, particularly in the synthesis of sulfonamide-based antibiotics .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and surfactants .
Mechanism of Action
The mechanism of action of 2-phenylcyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives . The cyclopropane ring provides rigidity to the molecule, which can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Cyclopropanesulfonyl chloride: Similar structure but lacks the phenyl group.
Phenylsulfonyl chloride: Similar structure but lacks the cyclopropane ring.
Cyclopropylsulfonyl chloride: Similar structure but lacks the phenyl group.
Uniqueness: 2-Phenylcyclopropane-1-sulfonyl chloride is unique due to the presence of both the cyclopropane ring and the phenyl group, which confer distinct reactivity and selectivity in chemical reactions . The combination of these structural features makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-phenylcyclopropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPOIQPPYDWSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1S(=O)(=O)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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